Boc-Phe-(R)-Val-OH
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Description
Boc-Phe-®-Val-OH is a compound that belongs to the family of Boc-protected amino acids . The Boc group, or tert-butyl carbamates, are used to protect amines and amino acids during peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The compound’s empirical formula is C14H19NO4 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . In peptide synthesis, the Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .
Molecular Structure Analysis
The conformational preferences of peptides are strongly determined by hydrogen bonding interactions . Intermolecular solute–solvent interactions compete with intramolecular interactions, which typically stabilize the secondary structure of the peptide .
Chemical Reactions Analysis
In the case of peptide synthesis, the Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . The Boc group is stable towards most nucleophiles and bases .
Physical And Chemical Properties Analysis
The Boc-Phe-®-Val-OH compound has an empirical formula of C14H19NO4 . The Boc group is stable towards most nucleophiles and bases . The conformational preferences of peptides are strongly determined by hydrogen bonding interactions .
Future Directions
properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-13(2)16(17(22)23)20-12-15(11-14-9-7-6-8-10-14)21-18(24)25-19(3,4)5/h6-10,13,15-16,20H,11-12H2,1-5H3,(H,21,24)(H,22,23)/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCJIJPKRLPTIF-HOTGVXAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-(R)-Val-OH |
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